The synthesis of 4-Oxa-1-azaspiro[5.5]undecane derivatives has been achieved through various strategies. One approach involves a multistage divergence strategy starting from a single precursor, incorporating Horner-Emmons-Wadsworth reactions for scaffold diversification and different nitrogen diversification modes for library generation. []
Another method utilizes a Prins cascade process, coupling aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide to afford 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, including novel spiromorpholinotetrahydropyran derivatives. []
Neurokinin Receptors: Studies on 1-oxa-3,9-diazaspiro[5.5]undecane-2-one derivatives demonstrated their affinity for neurokinin receptors, suggesting their potential as neurokinin receptor antagonists. []
Opioid Receptors: Research on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives revealed their potential as dual ligands for sigma-1 and µ-opioid receptors, indicating potential applications in pain management. []
Medicinal Chemistry: Researchers are actively exploring 4-Oxa-1-azaspiro[5.5]undecane derivatives as potential therapeutic agents. Studies have investigated their activity as neurokinin receptor antagonists [] and dual ligands for sigma-1 and µ-opioid receptors, highlighting their potential in pain management. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5